BenchChemオンラインストアへようこそ!

(S)-Veludacigib

Immuno-oncology Kinase Selectivity CDK9

Selective DGKζ inhibitor BAY 2965501 ((R)-enantiomer) delivers >20-fold isoform selectivity over DGKα/β/γ, eliminating confounding off-target effects of dual DGKα/ζ inhibitors. (R)-stereochemistry is critical—the (S)-enantiomer lacks potency. Orally bioavailable, currently in Phase 1 trials (NCT05614102). Enhances T-cell and NK-cell tumor killing; overcomes TGF-β, PGE2, and adenosine immunosuppression. Ideal for DGKζ-specific mechanistic studies and translational immuno-oncology research. Distinct proteomic changes vs. DGKα-selective tools preclude simple substitution.

Molecular Formula C20H19FN4O3S
Molecular Weight 414.5 g/mol
Cat. No. B11930853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Veludacigib
Molecular FormulaC20H19FN4O3S
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC(C(=O)N)N(C1=CC=C(C=C1)F)C2=NC(=C(S2)C(=O)C3=CC=C(C=C3)OC)N
InChIInChI=1S/C20H19FN4O3S/c1-11(19(23)27)25(14-7-5-13(21)6-8-14)20-24-18(22)17(29-20)16(26)12-3-9-15(28-2)10-4-12/h3-11H,22H2,1-2H3,(H2,23,27)/t11-/m1/s1
InChIKeyHSBUVKDEUUJREZ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Veludacigib Procurement Guide: A Highly Selective, Orally Bioavailable DGKζ Inhibitor in Phase 1 Clinical Development


(S)-Veludacigib is the designated International Nonproprietary Name (INN) for the (S)-enantiomer of BAY 2965501, a synthetic small molecule that functions as a potent and highly selective inhibitor of diacylglycerol kinase zeta (DGKζ) [1]. As an orally bioavailable agent, it is designed to modulate T-cell activation by preventing the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), thereby enhancing anti-tumor immunity and positioning it as a potential first-in-class cancer immunotherapy [2].

Why Scientific Procurement of Veludacigib Requires Precise Specification: Differentiating DGKζ from DGKα and CDK9 Inhibitors


Procurement decisions for Veludacigib must be precise due to its unique and highly specific mechanism of action, which is not interchangeable with other immunomodulatory kinase inhibitors. While both DGKζ and the related isoform DGKα are negative regulators of T-cell signaling, their functional roles and the consequences of their inhibition are distinct [1]. Furthermore, initial confusion in some databases incorrectly listed Veludacigib as a CDK9 inhibitor. However, empirical data demonstrates that Veludacigib has negligible activity against CDK9 (IC50 >30,000 nM), unequivocally distinguishing it from potent CDK9 inhibitors like AZD4573 (IC50 <4 nM) [2][3]. Therefore, selecting the correct compound is critical for experimental validity and preventing off-target effects in research focused on the DAG/PA signaling axis.

Quantitative Differentiation Guide for Veludacigib: Head-to-Head Data vs. Key Comparators


Target Selectivity: Veludacigib Exhibits High Selectivity for DGKζ Over CDK9

Contrary to some database classifications, Veludacigib demonstrates minimal inhibition of CDK9, with an IC50 greater than 30,000 nM [1]. This contrasts sharply with the potent CDK9 inhibitor AZD4573, which has a reported IC50 of less than 4 nM [2]. This >7,500-fold difference in potency establishes Veludacigib as an unsuitable tool for CDK9 research and a highly selective agent for DGKζ studies.

Immuno-oncology Kinase Selectivity CDK9 Target Engagement

Isoform Selectivity: Veludacigib's DGKζ-Specific Action vs. Dual DGKα/ζ Inhibition

In a comparative study of AML cell lines, the DGKα-specific inhibitor ritanserin induced only apoptotic cell death, whereas the DGKζ-selective inhibitors (including BAY 2965501) triggered both apoptosis and necrosis [1]. This indicates that selective inhibition of DGKζ, as with Veludacigib, elicits a distinct and broader cytotoxic response compared to targeting DGKα alone. Furthermore, BAY 2965501 is described as a highly selective DGKζ inhibitor, contrasting with dual inhibitors like BMS-986408 which potently inhibit both DGKα and DGKζ (IC50 values of 0.3 nM and 2 nM, respectively) .

Immuno-oncology Isoform Selectivity Diacylglycerol Kinase T-cell Activation

Clinical Development Status: Veludacigib's Phase 1 Trial Progression vs. Preclinical Comparators

Veludacigib has advanced to international multi-center Phase 1 clinical trials for advanced solid tumors (CTR20242146, NCT identifier linked to parent BAY 2965501), as both monotherapy and in combination with pembrolizumab [1][2]. This is in contrast to other DGKζ inhibitors like DGKζ-IN-9 and DGKζ-IN-10, which are at the preclinical research tool stage with reported IC50 values of ≤200 nM but no clinical development data [3]. The progression to human trials provides a higher level of validation for its mechanism, safety, and pharmacokinetic profile.

Clinical Trials Drug Development Phase 1 Immunotherapy

Recommended Application Scenarios for Veludacigib Based on Quantitative Evidence


Investigating DGKζ-Specific Cytotoxicity in Hematological Malignancies

Veludacigib is ideally suited for studies dissecting the role of DGKζ in hematological cancers like AML, where its distinct ability to induce both apoptosis and necrosis, as evidenced by comparative studies against DGKα inhibitors, can be explored [1]. Its high selectivity ensures that observed effects are attributable to DGKζ inhibition rather than off-target activity on kinases like CDK9 [2].

T-Cell Activation Studies in Cancer Immunotherapy Research

As a potent and highly selective DGKζ inhibitor, Veludacigib is the compound of choice for enhancing T-cell reactivity in preclinical models [1]. Its oral bioavailability and established Phase 1 clinical trial data provide a translational bridge, making it a superior reagent for immunology research focused on the intracellular immune checkpoint role of DGKζ in T-cell priming and effector function [2].

Development of Combinatorial Immuno-Oncology Regimens

Given its advancement into Phase 1 clinical trials in combination with the anti-PD-1 antibody pembrolizumab, Veludacigib is a key component for preclinical research into combination therapies [1]. Its unique mechanism of action—releasing the DAG-mediated activation 'brake' on T cells—is hypothesized to synergize with checkpoint blockade, a rationale that is actively being tested in human trials [2].

Negative Control for CDK9-Mediated Transcription Studies

Due to its negligible inhibitory activity against CDK9 (IC50 > 30,000 nM), Veludacigib can serve as a highly effective negative control compound in experiments designed to interrogate the role of CDK9 in transcription and cell cycle regulation [1]. This ensures that any observed phenotypic changes in these assays are not due to confounding DGKζ inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Veludacigib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.